molecular formula C15H9Cl2NO2 B1420714 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160256-88-1

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No.: B1420714
CAS No.: 1160256-88-1
M. Wt: 306.1 g/mol
InChI Key: WONAMKIPWWEVQV-UHFFFAOYSA-N
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Description

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride (CAS No: 1160256-88-1) is a sophisticated quinoline-derived acyl chloride that serves as a versatile and reactive synthetic intermediate in advanced organic and medicinal chemistry research . The structure features a quinoline core substituted with a chloro group at the 8-position and an electron-rich 5-methyl-2-furyl group at the 2-position, contributing to distinct electronic and steric properties that influence its reactivity and interaction with biological targets . The highly reactive carbonyl chloride functional group at the 4-position makes this compound an essential building block for the synthesis of a diverse array of derivatives, primarily through nucleophilic acyl substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively . In scientific research, this compound is primarily utilized for the development of novel quinoline-based bioactive molecules. Quinoline scaffolds are extensively investigated in anticancer drug discovery due to their ability to interact with various cellular targets . These mechanisms can include growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . The specific substitution pattern of this reagent, particularly the 8-chloro and 2-furyl groups, is strategically designed to enhance cytotoxic properties and selectivity, making it a valuable precursor for generating compounds for screening against a panel of cancer cell lines . The synthesis of this compound can be achieved through multiple established routes. A conventional and efficient method involves the chlorination of the corresponding quinoline-4-carboxylic acid derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions in an inert solvent like dichloromethane or toluene . An alternative approach involves a multi-component condensation to form the quinoline core, followed by a final chlorination step . Researchers are advised to consult the relevant safety data sheet (SDS) prior to use and handle this compound with appropriate precautions, including the use of anhydrous conditions and inert atmosphere to maintain its reactivity and stability. Attention: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use.

Properties

IUPAC Name

8-chloro-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c1-8-5-6-13(20-8)12-7-10(15(17)19)9-3-2-4-11(16)14(9)18-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONAMKIPWWEVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184189
Record name 8-Chloro-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID901184189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160256-88-1
Record name 8-Chloro-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H9Cl2NO2C_{15}H_{9}Cl_{2}NO_{2}, with a molecular weight of approximately 306.15 g/mol. The compound features a chloro group at the 8th position, a 5-methyl-2-furyl group at the 2nd position, and a carbonyl chloride functional group at the 4th position. This unique structure contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. Research indicates that it may:

  • Inhibit Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors, which can lead to downstream effects on cellular pathways.
  • Modulate Protein Functions : By binding to specific proteins, it may alter their functions, impacting processes such as cell signaling and metabolism.
  • Exhibit Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit microbial growth, making it a candidate for further investigation in antimicrobial therapy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AMCF-7 (Breast Cancer)22.11 ± 13.3
Compound BHCT116 (Colon Cancer)4.4
Compound CHep G2 (Liver Cancer)44.3

These findings suggest that derivatives of this compound could be explored for their anticancer potential.

Antimicrobial Activity

The compound's ability to inhibit microbial growth has been noted in various studies. While specific data on this compound is limited, similar compounds have demonstrated effectiveness against bacterial and fungal strains.

Cardioprotective Effects

In cardiotoxicity models using doxorubicin-induced damage in H9c2 cardiomyocytes, certain quinoline derivatives exhibited protective effects by enhancing cell viability significantly when co-treated with doxorubicin. This suggests a potential role for this compound in cardioprotection.

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent study evaluated the cytotoxicity of various quinoline derivatives against different cancer cell lines. The results indicated that compounds with similar structural features maintained higher cell viability rates compared to untreated controls, suggesting their potential use in cancer therapy .
  • Evaluation of Antimicrobial Properties : Research into related quinoline derivatives has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound could be effective in treating infections .
  • Cardioprotective Studies : In vitro studies demonstrated that certain quinoline derivatives could mitigate doxorubicin-induced cardiotoxicity by improving cell survival rates significantly in cardiac cells .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Furan vs. Thiophene Substituents: The 5-methylfuran group in the target compound is less electron-withdrawing than thiophene due to oxygen’s lower electronegativity compared to sulfur. This may influence reactivity in nucleophilic acyl substitutions .
  • Aryl vs. Heteroaryl Substituents :

    • 3-Methoxyphenyl derivatives (e.g., sc-337405) introduce steric bulk and electron-donating effects, which could slow reaction kinetics compared to planar heterocycles like furan .
    • Chlorothiophene (CAS 1160254-07-8) enhances electrophilicity at the acyl chloride, favoring reactions with nucleophiles like amines or alcohols .

Preparation Methods

Classical Synthesis Approaches

a. Quinoline Core Construction

The foundational step in synthesizing 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride involves constructing the quinoline scaffold. Classical methods such as the Skraup and Doebner–von Miller reactions are often employed for this purpose:

  • Skraup Reaction: Involves the condensation of aniline derivatives with glycerol and an oxidant under reflux, forming the quinoline nucleus. However, due to its violent exothermic nature, modifications are often made to improve safety and yield.
  • Doebner–von Miller Reaction: Utilizes aniline and aldehydes like acrolein in acidic conditions, providing a route to substituted quinolines with various functional groups.

b. Incorporation of the 5-Methyl-2-furyl Group

The furyl moiety, specifically at the 2-position, can be introduced via Friedländer or Pfitzinger reactions, which involve the condensation of 2-aminobenzaldehyde derivatives with furfuryl ketones or related compounds. These reactions are typically catalyzed by acids or bases and can be optimized under microwave or conventional heating to improve yields.

The introduction of the chloro group at the 8-position is achieved through selective chlorination of the quinoline ring, often using reagents such as N-chlorosuccinimide (NCS) or Cl₂ under controlled conditions. This step is crucial for subsequent acylation reactions.

The carbonyl chloride functionality at the 4-position is typically synthesized via chlorination of the corresponding carboxylic acid or ester derivatives using reagents like thionyl chloride (SOCl₂) or oxalyl chloride . These reagents convert carboxylic acids or related derivatives into acyl chlorides efficiently.

Synthesis Pathway Summary

Step Description Reagents/Conditions Reference/Source
1. Quinoline core synthesis Classical Skraup or Doebner–von Miller reaction Aniline, glycerol/aldehyde, oxidants, reflux ,, classical methods
2. Furyl group introduction Friedländer or Pfitzinger condensation 2-Aminobenzaldehyde, furfuryl ketone, acid/base catalysis , recent modifications
3. Chlorination at 8-position Selective chlorination NCS or Cl₂, controlled temperature Standard halogenation protocols
4. Conversion to acyl chloride Chlorination of carboxylic acid derivative SOCl₂ or oxalyl chloride, reflux Common acyl chloride synthesis

Green and Modern Approaches

Recent advances emphasize green chemistry protocols, such as:

Research Findings and Data

Research indicates that optimizing reaction parameters—such as temperature, reagent equivalents, and reaction time—can significantly influence yield and purity:

  • Microwave irradiation during condensation reactions accelerates ring formation, often doubling the yield compared to conventional heating.
  • Selective chlorination at the 8-position can be achieved with high regioselectivity using NCS in acetic acid or dichloromethane at low temperatures.
  • Acyl chloride formation from carboxylic acids proceeds efficiently with SOCl₂ under reflux, with yields exceeding 90% reported in literature.

Data Table: Summary of Preparation Methods

Method Key Reagents Reaction Conditions Advantages References
Classical Aniline, glycerol, aldehyde, oxidant Reflux, acid catalysis Well-established, broad substrate scope ,
Microwave-assisted Same as above Microwave irradiation, solvent or solvent-free Reduced reaction time, higher yields , recent studies
Green chemistry Ionic liquids, aqueous media Mild temperatures, catalyst-free or benign catalysts Eco-friendly, scalable ,
Halogenation NCS, Cl₂ Low temperature, controlled addition High regioselectivity ,

Q & A

Q. What analytical strategies confirm the presence of the 5-methylfuryl substituent?

  • Methodological Answer :
  • HRMS : Exact mass confirms molecular formula (e.g., [M+H]+ = 334.04 for C₁₆H₁₀Cl₂NO₂).
  • NOESY NMR : Detect spatial proximity between the furyl methyl group and quinoline protons.
  • Elemental analysis : Validate %C, %H, and %N to rule out structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

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